- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2005, 16(15), 2525-2530

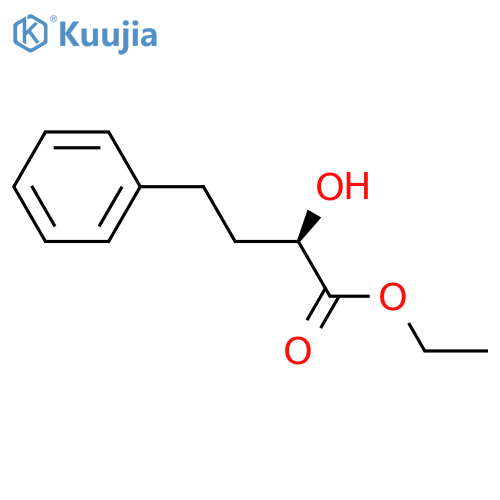

Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl (R)-2-hydroxy-4-phenylbutyrate

- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester

- R-2-Hydroxy-4-butylphenyacetate

- (R)-ethyl-2-hydroxy-4-phenylbutanoate

- R-2-Hydroxy-4-phenyl butyric acid ethyl ester

- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate

- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate

- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER

- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester

- ethyl (2R)-2-hydroxy-4-phenylbutanoate

- Ethyl(R)-2-hydroxy-4-phenylbutanoate

- (R)-ethyl 2-hydroxy-4-phenylbutanoate

- QP7IWH2QOX

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester

- ethyl (R)-2-hydroxy-4-phenylbutanoate

- (r)-2-hydroxy-4-phenylbutyrate

- (R)-Ethyl2-Hydroxy-4-phenylbutanoate

- (r)-ethyl-

- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)

- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester

- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester

- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid

- (R)-Ethyl 4-phenyl-2-hydroxybutanoate

- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester

- Ethyl (2R)-2-hydroxy-4-phenylbutyrate

- Ethyl (R)-4-phenyl-2-hydroxybutyrate

- Ethyl 2(R)-hydroxy-4-phenylbutyrate

- EC 618-525-4

- DTXSID20370015

- AKOS015888226

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%

- H0904

- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate

- AS-14288

- PD164267

- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-

- ZJYKSSGYDPNKQS-LLVKDONJSA-

- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%

- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester

- UNII-QP7IWH2QOX

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester

- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther

- NS00011506

- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-

- 90315-82-5

- CS-W015213

- AKOS015855479

- CHEMBL4630646

- DB-029729

- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester

- MFCD00077794

- ethyl (2R) 2-hydroxy-4-phenylbutyrate

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;

- SCHEMBL614649

- AC-4318

-

- MDL: MFCD00077794

- Renchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- Clave inchi: ZJYKSSGYDPNKQS-LLVKDONJSA-N

- Sonrisas: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC

- Brn: 3590943

Atributos calculados

- Calidad precisa: 208.11000

- Masa isotópica única: 208.11

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 6

- Complejidad: 185

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.2

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 46.5

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Colorless to Yellow Liquid

- Denso: 1.075 g/mL at 20 °C(lit.)

- Punto de fusión: NA

- Punto de ebullición: 120°C/1mmHg(lit.)

- Punto de inflamación: Fahrenheit: 302 ° f

Celsius: 150 ° c - índice de refracción: n20/D 1.504(lit.)

- Coeficiente de distribución del agua: Insoluble

- PSA: 46.53000

- Logp: 1.54320

- Actividad óptica: [α]21/D −10°, neat

- Disolución: Insoluble in water

- Rotación específica: -10 º (c=neat)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: S23-S24/25

- Condiciones de almacenamiento:Store long-term at 2-8°C

ethyl (2R)-2-hydroxy-4-phenylbutanoate Datos Aduaneros

- Código HS:2942000000

- Datos Aduaneros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethyl (2R)-2-hydroxy-4-phenylbutanoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046436-5g |

Ethyl (R)-2-hydroxy-4-phenylbutanoate |

90315-82-5 | 98% | 5g |

¥52.00 | 2024-04-26 | |

| Ambeed | A772401-25g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 25g |

$28.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D544031-1g |

(R)-Ethyl 2-hydroxy-4-phenylbutanoate |

90315-82-5 | 97% | 1g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D402230-25g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 97% | 25g |

$200 | 2024-06-05 | |

| abcr | AB169067-100 g |

(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |

90315-82-5 | 97% | 100 g |

€263.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E33380-25g |

Ethyl (R)-2-hydroxy-4-phenylbutanoate |

90315-82-5 | 98% | 25g |

¥155.0 | 2023-09-08 | |

| Fluorochem | 011768-25g |

Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 95% | 25g |

£62.00 | 2022-03-01 | |

| TRC | H949096-5g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 5g |

$ 95.00 | 2022-06-04 | ||

| TRC | H949096-25g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 25g |

$414.00 | 2023-05-18 | ||

| TRC | H949096-100g |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 100g |

$1114.00 | 2023-05-18 |

ethyl (2R)-2-hydroxy-4-phenylbutanoate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

Synthetic Routes 3

- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C, Chemical Communications (Cambridge, 2010, 46(16), 2754-2756

Synthetic Routes 4

- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, Tetrahedron: Asymmetry, 2010, 21(8), 914-918

Synthetic Routes 5

- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, Huaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39

Synthetic Routes 6

1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C

- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrate, Sichuan Daxue Xuebao, 2003, 35(4), 106-108

Synthetic Routes 7

- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB ester, Tetrahedron: Asymmetry, 2004, 15(21), 3443-3447

Synthetic Routes 8

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitors, Tetrahedron Letters, 1988, 29(4), 423-6

Synthetic Routes 9

- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity, Tetrahedron, 2000, 56(35), 6497-6499

Synthetic Routes 10

- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds, Journal of the Chemical Society, 1986, (6), 1011-19

Synthetic Routes 11

- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 12

- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalysts, Chirality, 1999, 11, 470-474

Synthetic Routes 13

1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C

- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water, Journal of Organic Chemistry, 2015, 80(9), 4419-4429

Synthetic Routes 14

- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditions, Tetrahedron: Asymmetry, 1998, 9(15), 2725-2737

Synthetic Routes 15

- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto esters, Enzyme and Microbial Technology, 2011, 48(6-7), 472-479

ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials

- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)

- Ethyl 2-oxo-4-phenylbutyrate (>90%)

- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-

- (αR)-Hydroxy-benzenebutanoic Acid

- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

- 2,2-Diethoxypropane

ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products

ethyl (2R)-2-hydroxy-4-phenylbutanoate Proveedores

ethyl (2R)-2-hydroxy-4-phenylbutanoate Literatura relevante

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

5. Book reviews

90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate) Productos relacionados

- 21632-25-7(2-HYDROXY-3-PHENYL-PROPIONIC ACID METHYL ESTER)

- 15399-05-0(ethyl 2-hydroxy-3-phenylpropanoate)

- 13674-16-3(Methyl 2-hydroxy-3-phenylpropanoate)

- 13673-95-5((S)-Methyl 2-hydroxy-3-phenylpropanoate)

- 69056-25-3(2-Acetoxy-3-phenylpropanoic acid)

- 2137599-22-3(2-Propanesulfonamide, N-methyl-1-(phenylmethoxy)-)

- 1602470-32-5(2,2,2-trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide)

- 2350156-29-3((2S)-2-{(benzyloxy)carbonylamino}-3-(2H-indazol-3-yl)propanoic acid)

- 2245084-43-7(tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate)

- 1261766-18-0(2-Fluoro-6-(2-(trifluoromethoxy)phenyl)pyridine-3-methanol)